Cas no 1305711-05-0 (methyl 8-(chlorosulfonyl)quinoline-6-carboxylate)

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and ester functional groups. These moieties enable efficient derivatization, making it useful in the preparation of sulfonamide-based compounds and other heterocyclic derivatives. The quinoline core provides a rigid aromatic framework, enhancing stability and facilitating applications in pharmaceuticals, agrochemicals, and materials science. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions and further functionalization. This compound is particularly advantageous for researchers seeking to explore novel sulfonyl-containing structures with potential biological or catalytic activity. Proper handling under inert conditions is recommended due to its moisture-sensitive nature.
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate structure
1305711-05-0 structure
Product name:methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
CAS No:1305711-05-0
MF:C11H8ClNO4S
MW:285.703520774841
MDL:MFCD18089642
CID:5158726

methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
    • methyl8-(chlorosulfonyl)quinoline-6-carboxylate
    • 6-Quinolinecarboxylic acid, 8-(chlorosulfonyl)-, methyl ester
    • MDL: MFCD18089642
    • Inchi: 1S/C11H8ClNO4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3
    • InChI Key: ZHMQQKGOCCKXKX-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC(C(=O)OC)=CC2=CC=CN=C12)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 419
  • XLogP3: 2.1
  • Topological Polar Surface Area: 81.7

methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-90074-1.0g
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
1.0g
$871.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1334465-100mg
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
100mg
¥7038.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1334465-500mg
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
500mg
¥14661.00 2024-08-09
Enamine
EN300-90074-0.25g
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
0.25g
$431.0 2023-09-01
1PlusChem
1P019S55-1g
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
1g
$1139.00 2023-12-22
Aaron
AR019SDH-100mg
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
100mg
$439.00 2025-02-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01100112-5g
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
5g
¥7644.0 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1334465-250mg
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
250mg
¥10080.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01100112-1g
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
1g
¥2639.0 2023-04-03
Enamine
EN300-90074-5.0g
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
1305711-05-0 95%
5.0g
$2525.0 2023-02-11

Additional information on methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS No. 1305711-05-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, identified by its unique chemical identifier CAS No. 1305711-05-0, represents a significant compound in the realm of pharmaceutical chemistry. This compound, characterized by its structural motif of a quinoline ring substituted with a chlorosulfonyl group and a carboxylate moiety, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various biologically active molecules.

The quinoline scaffold, a well-documented pharmacophore, forms the backbone of numerous therapeutic agents targeting diverse diseases, including infectious disorders and cancer. The introduction of the chlorosulfonyl group at the 8-position and the esterification of the carboxylate at the 6-position introduces unique reactivity and functionalization possibilities, making this compound particularly valuable in medicinal chemistry.

In recent years, the development of novel quinoline derivatives has been extensively explored for their potential applications in treating resistant bacterial infections and hematological malignancies. The presence of the chlorosulfonyl group enhances the electrophilicity of the quinoline ring, facilitating further functionalization through nucleophilic aromatic substitution reactions. This property has been leveraged in the synthesis of analogs with enhanced binding affinity to target enzymes and receptors.

Moreover, the ester functionality in Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate provides a handle for further chemical modifications, allowing for the introduction of diverse substituents that can modulate pharmacokinetic and pharmacodynamic properties. Such modifications are crucial in optimizing drug candidates for clinical translation.

Recent studies have highlighted the role of this compound in the development of inhibitors targeting bacterial topoisomerases, which are essential for DNA replication and transcription. By incorporating structural elements derived from Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, researchers have designed molecules that exhibit potent inhibitory activity against these enzymes, demonstrating their potential as novel antibiotics.

The compound's versatility extends to its application in anticancer research. Quinoline derivatives have been shown to interfere with critical signaling pathways involved in tumor growth and progression. The< strong> chlorosulfonyl group serves as a platform for further derivatization, enabling the creation of molecules that selectively inhibit kinases and other enzymes overexpressed in cancer cells. Preliminary in vitro studies have indicated promising results, suggesting that derivatives of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate may exhibit significant anticarcinogenic properties.

In addition to its therapeutic applications, Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate has found utility in material science. The unique electronic properties of quinoline derivatives make them attractive for use in organic semiconductors and light-emitting diodes (LEDs). The< strong> chlorosulfonyl group can be used to tune the electronic characteristics of these materials, leading to improved performance in optoelectronic devices.

The synthesis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate typically involves multi-step organic transformations, starting from readily available quinoline precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore the advancements in modern organic chemistry that enable efficient production of complex molecules.

The growing interest in this compound underscores its importance as a building block for diverse chemical libraries. Pharmaceutical companies and academic research groups alike are exploring its potential through high-throughput screening and structure-activity relationship studies. The outcomes of these efforts are expected to yield novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS No. 1305711-05-0) is a multifaceted compound with significant implications in pharmaceutical synthesis and beyond. Its unique structural features and reactivity make it an invaluable intermediate for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, its role in advancing medicinal chemistry and material science is poised to expand further.

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